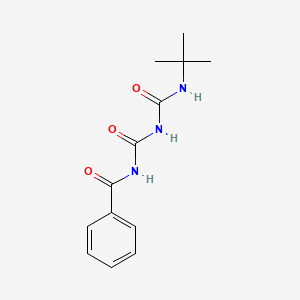
N-(tert-butylcarbamoylcarbamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butylcarbamoylcarbamoyl)benzamide is an organic compound that features a benzamide core with a tert-butylcarbamoylcarbamoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(tert-butylcarbamoylcarbamoyl)benzamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with benzamide under controlled conditions. Another method includes the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Zn(ClO4)2·6H2O has been reported to be effective in producing N-tert-butyl amides from nitriles and tert-butyl benzoate .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-butylcarbamoylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized benzamides, and substituted benzamides, depending on the reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
N-(tert-butylcarbamoylcarbamoyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(tert-butylcarbamoylcarbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other N-tert-butyl amides, such as N-tert-butylbenzamide and N-tert-butylcarbamoylbenzamide. These compounds share structural similarities but differ in their substituents and specific properties.
Uniqueness
N-(tert-butylcarbamoylcarbamoyl)benzamide is unique due to its dual carbamoyl groups, which provide distinct chemical and biological properties compared to other N-tert-butyl amides. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
873098-21-6 |
|---|---|
Molekularformel |
C13H17N3O3 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
N-(tert-butylcarbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)16-12(19)15-11(18)14-10(17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H3,14,15,16,17,18,19) |
InChI-Schlüssel |
BMMXZFRJIKJCJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NC(=O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)
![Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane](/img/structure/B14201559.png)
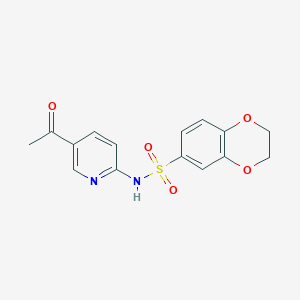
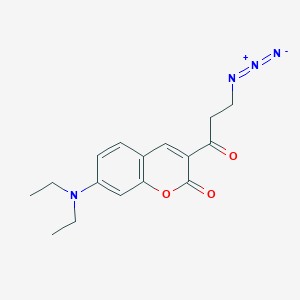
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
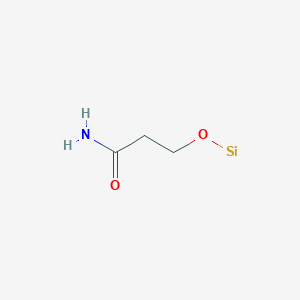
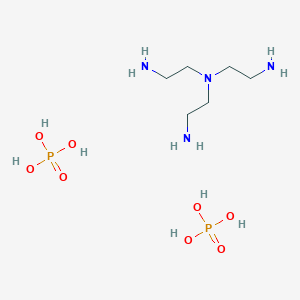
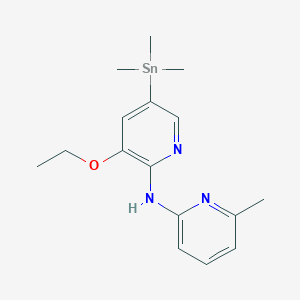
![5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene](/img/structure/B14201583.png)
![N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine](/img/structure/B14201594.png)
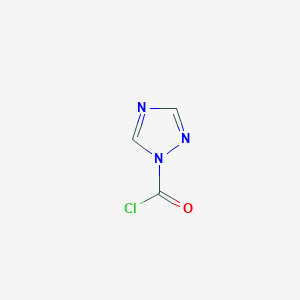

![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
